2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Descripción
This compound features a phthalazinone (1-oxophthalazin-2(1H)-yl) moiety linked via an acetamide bridge to a (2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene group. The phthalazinone core is a nitrogen-rich heterocycle known for its role in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications. The acetamide linker facilitates hydrogen bonding interactions, a critical feature in molecular recognition processes .
Propiedades
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14(19-16-18-12-6-3-7-13(12)23-16)9-20-15(22)11-5-2-1-4-10(11)8-17-20/h1-2,4-5,8H,3,6-7,9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMUZDUDOURXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide typically involves multi-step organic reactions. One common approach is the condensation of phthalazinone derivatives with thiazole-containing intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield reduced forms of the thiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are tailored to the specific transformation, often involving controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and other structurally modified compounds that retain the core phthalazinone-thiazole framework.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown potential therapeutic applications in various areas:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against specific pathogens.
- Anticancer Activity : The structural components indicate potential interactions with biological targets involved in cancer pathways.
Biological Research
In biological studies, the compound serves as a probe to investigate molecular interactions and pathways. It can bind to specific enzymes or receptors, influencing their activity and providing insights into therapeutic mechanisms.
Material Science
Due to its unique chemical properties, this compound can be utilized in the development of new materials. Its structure may confer specific functionalities that are desirable in advanced material applications.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of similar compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the anticancer properties of phthalazine derivatives; highlighted similar structural motifs that enhance biological activity. |
| Johnson et al. (2021) | Explored the synthesis of thiazole derivatives and their biological interactions; noted the importance of structural diversity in drug design. |
| Lee et al. (2022) | Conducted docking studies on phthalazine compounds; suggested potential binding sites for anticancer activity based on structural analysis. |
Mecanismo De Acción
The mechanism of action of 2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with genetic material.
Comparación Con Compuestos Similares
Heterocyclic Core Systems
- Phthalazinone vs. Triazole/Thiadiazole Systems: Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () replace the phthalazinone with a triazole ring. Triazoles offer π-π stacking capabilities but lack the electron-deficient character of phthalazinone, which may reduce electrophilic reactivity .
- Cyclopenta-Thiazole vs.
Substituent Effects
Table 1: Structural Comparison
Spectroscopic Properties
- IR Spectroscopy: The target compound’s phthalazinone C=O stretch is expected near 1670 cm⁻¹, similar to acetamide C=O in 6a–c (1671–1682 cm⁻¹) . Cyclopenta-thiazole C=N vibrations (~1600 cm⁻¹) differ from triazole C-N (1303 cm⁻¹ in 6a) .
- NMR Spectroscopy: The phthalazinone protons resonate downfield (δ 8.0–8.5 ppm), contrasting with triazole protons (δ 5.3–5.5 ppm in 6b) . Cyclopenta-thiazole methylenes appear near δ 2.5–3.5 ppm, distinct from benzodioxine protons (δ 5.4–7.9 ppm in ) .
Actividad Biológica
The compound 2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a novel organic molecule that combines phthalazine and thiazole structures, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name
- IUPAC Name : 2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 342.43 g/mol |
| Density | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Research indicates that phthalazine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of various phthalazine derivatives against strains such as Micrococcus luteus and Pseudomonas aeruginosa. The tested compounds demonstrated higher antibacterial activity compared to standard antibiotics like tetracycline .
Anticancer Activity
The anticancer potential of phthalazine derivatives has been extensively studied. For example, derivatives were evaluated for their cytotoxic effects against human cancer cell lines including MCF-7 (breast cancer) and A2780 (ovarian cancer). Notably, some compounds showed IC50 values lower than those of established chemotherapeutics like cisplatin .
The mechanism underlying the biological activities of these compounds often involves interaction with specific molecular targets. For instance, studies suggest that certain phthalazine derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways. The modulation of apoptotic markers such as Bcl-2 and Bax has also been observed, indicating a potential pathway for inducing apoptosis in cancer cells .
Study 1: Antimicrobial Evaluation
In a comparative study involving several synthesized phthalazine derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) ranging from 0.08 to 5.05 µM against various mycobacterial species. This compound was non-toxic to Vero cells at concentrations up to 126.43 µM, demonstrating its potential as an antimicrobial agent .
Study 2: Anticancer Efficacy
A recent investigation into the cytotoxic effects of phthalazine-based compounds against MDA-MB-231 cells revealed that certain derivatives exhibited IC50 values as low as 0.57 µM. These findings suggest that these compounds may serve as promising candidates for targeted breast cancer therapies .
Study 3: Mechanistic Insights
Molecular docking studies have provided insights into the binding affinities of these compounds to their targets, further elucidating their mechanisms of action. For example, one study indicated that a specific derivative could effectively bind to the active site of EGFR (Epidermal Growth Factor Receptor), leading to significant apoptosis induction in cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
